Methyl 4-iodo-1-tosyl-1H-pyrrole-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of pyrroles, including “Methyl 4-iodo-1-tosyl-1H-pyrrole-2-carboxylate”, can be achieved through several methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water . Another method involves the metal-catalyzed conversion of primary diols and amines to pyrroles . A more specific synthesis route for “this compound” involves the iodination of 2,2,2-trichloro-1-(2-pyrrolyl)ethanone with ICl in CH2Cl2 to give 2,2,2-trichloro-1-(4-iodo-2-pyrrolyl)ethanone .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C13H12INO4S . The InChI code for this compound is 1S/C13H12INO4S/c1-19-13(18)9-6-8(15)7-17-9/h6-7H,1H3 .Chemical Reactions Analysis
“this compound” can participate in various chemical reactions. For instance, it can undergo a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines to provide N-substituted pyrroles . It can also undergo a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 404.95 . Its melting point ranges from 104 to 105 degrees Celsius .Scientific Research Applications
Synthesis and Catalysis
Methyl 4-iodo-1-tosyl-1H-pyrrole-2-carboxylate is utilized in various synthetic and catalytic processes. For instance, it is involved in the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation process (Zhu, Lan, & Kwon, 2003). This method offers excellent yields and regioselectivity, highlighting its utility in organic synthesis.
Cross-Coupling Reactions
In the field of cross-coupling reactions, this compound plays a significant role. For example, it is a good substrate for the synthesis of various 4-alkynylpyrrolopyrimidines through palladium-catalyzed cross-coupling reactions (Tumkevičius & Masevičius, 2007). This approach enables the creation of complex molecules with potential therapeutic applications.
Catalytic Synthesis
A FeCl2/Et3N binary catalytic system is used to synthesize methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides in one-pot mode (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015). This approach is noteworthy for its efficiency and potential for introducing substituents at the pyrrole nitrogen.
Antimicrobial Applications
This compound derivatives have been explored for their antimicrobial properties. A study synthesized novel methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, demonstrating significant antibacterial and antifungal activities (Hublikar et al., 2019). These findings suggest potential uses in the development of new antimicrobial agents.
Conformational Analysis
The compound has also been studied for its conformational properties. Infrared spectroscopic and theoretical ab initio studies have been conducted on conformational isomers of methyl pyrrole-2-carboxylate, providing insights into its molecular structure and stability (Dubis & Grabowski, 2001).
Safety and Hazards
“Methyl 4-iodo-1-tosyl-1H-pyrrole-2-carboxylate” is associated with several hazard statements, including H302, H312, and H332 . Precautionary measures include avoiding inhalation, skin contact, and eye contact . In case of exposure, appropriate measures such as washing with plenty of water and seeking medical attention should be taken .
Mechanism of Action
Target of Action
Methyl 4-iodo-1-tosyl-1H-pyrrole-2-carboxylate is a complex organic compound. It’s known that pyrrole derivatives play a significant role in cell biology and are used in the treatment of various disorders .
Mode of Action
It’s known that pyrrole derivatives interact with biological targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Pyrrole derivatives are known to be involved in a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Pyrrole derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer effects .
Properties
IUPAC Name |
methyl 4-iodo-1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12INO4S/c1-9-3-5-11(6-4-9)20(17,18)15-8-10(14)7-12(15)13(16)19-2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMRTTYVSXENOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C(=O)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12INO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732671 | |
Record name | Methyl 4-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869886-85-1 | |
Record name | Methyl 4-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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